N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide (non-preferred name)
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Overview
Description
N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorobenzylidene group, a hydrazinyl linkage, and a benzenesulfonamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Benzenesulfonyl Chloride: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Introduction of the Furan-2-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Corresponding oxides of the hydrazone and furan groups.
Reduction Products: Reduced hydrazone derivatives.
Substitution Products: Alkylated benzenesulfonamide derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide
- N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(thiophen-2-ylmethyl)benzenesulfonamide
Uniqueness
N-{2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c21-18-9-4-10-19(22)17(18)12-23-24-20(26)14-25(13-15-6-5-11-29-15)30(27,28)16-7-2-1-3-8-16/h1-12H,13-14H2,(H,24,26)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGORKMUGUHRZGX-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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